molecular formula C15H21BO2 B596374 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1219741-94-2

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B596374
CAS No.: 1219741-94-2
M. Wt: 244.141
InChI Key: WYEYFTIWQILPTE-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1219741-94-2) is a high-purity organoboron reagent of significant value in synthetic and materials chemistry. Its core function is as a key building block in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process widely used for forming carbon-carbon bonds between aryl rings . The cyclopropylphenyl moiety and the protected boronic acid (pinacol ester) group make this compound a versatile precursor for introducing the 4-cyclopropylphenyl segment into more complex molecular architectures. This is particularly valuable in medicinal chemistry for constructing potential pharmacologically active compounds, as the cyclopropyl group can influence a molecule's metabolic stability and binding affinity. Furthermore, boronic acid pinacol esters of this class are fundamental intermediates in developing organic electronic materials , such as those used in OLED (Organic Light-Emitting Diode) devices . The compound is characterized by its molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This product is intended for research and development purposes and is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYFTIWQILPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671331
Record name 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219741-94-2
Record name 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Preformed Boronic Acid Derivatives

A widely adopted strategy involves the use of palladium catalysts to couple aryl halides with pinacol boronic esters. For example, 4-bromophenylcyclopropane can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to yield the target compound. The reaction typically proceeds under inert conditions in dimethyl sulfoxide (DMSO) at 80°C for 5 hours, achieving yields up to 36%. Key steps include:

  • Transmetallation : The palladium catalyst facilitates boron-aryl bond formation.

  • Reductive Elimination : Generates the final boronic ester product.
    Optimization of ligand selection (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and base (potassium acetate) is critical to suppress protodeboronation side reactions.

Cyclopropanation of Boron-Containing Intermediates

Borocyclopropanation via Diiodomethylboronates

Recent advances in visible-light photoredox catalysis enable the synthesis of borocyclopropanes from unactivated alkenes. Using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (synthesized via a three-step protocol from dichloromethane), cyclopropanation proceeds under mild conditions:

  • Reagents : Ru(phen)₃(PF₆)₂ (1 mol%), DIPEA (3 equiv), dichloromethane.

  • Conditions : Visible-light irradiation (15 h, room temperature).
    This method yields diastereomeric mixtures (trans:cis ratios up to 2.8:1) with isolated yields of 40–65%. The mechanism involves radical-mediated iodine transfer and ring closure, offering stereochemical versatility.

Simmons-Smith Borocyclopropanation

For allylic ethers or styrenes, a boromethylzinc carbenoid generated from 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and zinc dust facilitates cyclopropanation. This method is particularly effective for electron-deficient alkenes, though substrate scope limitations exist for sterically hindered systems.

Functionalization of Boronated Intermediates

Post-Synthetic Modification of Boronic Esters

The C–B bond in 2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo further functionalization. For instance, Miyaura borylation with aryl iodides using Pd₂(dba)₃ and RuPhos ligand in DME at 90°C introduces aryl groups at the cyclopropane ring. This step is pivotal for diversifying applications in medicinal chemistry.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 5:1). The target compound exhibits an Rf value of ~0.4 in 10:1 PE/EtOAc, facilitating isolation.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include singlets for pinacol methyl groups (δ 1.03–1.25 ppm) and multiplet resonances for cyclopropane protons (δ 0.23–2.40 ppm).

  • MS (ESI) : Molecular ion peak at m/z 244.14 [M+H]⁺.

Challenges and Optimization Strategies

Yield Limitations

Low yields in cross-coupling reactions (e.g., 36%) stem from competitive protodeboronation and catalyst deactivation. Strategies to mitigate these include:

  • Ligand Screening : Bulky phosphine ligands enhance catalyst stability.

  • Solvent Optimization : Replacing DMSO with mixed solvents (e.g., THF/H₂O) improves solubility.

Diastereoselectivity in Cyclopropanation

Trans:cis ratios depend on alkene geometry and reaction conditions. For example, styrenes favor trans-diastereomers under photoredox conditions, while allylic ethers exhibit higher cis-selectivity in Simmons-Smith reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura reaction. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cyclopropylphenyl C₁₅H₂₀BO₂ 247.13 Not explicitly provided Potential cross-coupling precursor
2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-Cyclopropylphenyl C₁₅H₁₉BClO₂ 278.58 2118230-75-2 Intermediate for medicinal chemistry
2-(4-Bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl C₁₃H₁₇BBrO₂ 299.89 Not provided Colorless to light yellow liquid; cross-coupling substrate
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-Cyclopropoxynaphthyl C₁₉H₂₃BO₃ 310.20 Not provided Anticancer research (glycolysis inhibition)
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl C₁₄H₂₁BO₃ 260.12 Not provided Synthesized in 83% yield via cobalt-catalyzed borylation

Key Observations:

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in , Br in ) increase electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions.
  • Bulky substituents (e.g., cyclopropyl in , naphthyl in ) may reduce reaction rates due to steric hindrance but improve stability.

Synthetic Methods :

  • Alkylation : Cyclopropylmethoxy derivatives (e.g., ) are synthesized via nucleophilic substitution using (bromomethyl)cyclopropane and potassium carbonate (80°C, 12 h).
  • Catalytic Borylation : Cobalt catalysts (e.g., UiO-Co) enable efficient borylation of toluene derivatives (83% yield for methoxybenzyl analog) .

Physicochemical Properties :

  • Halogenated analogs (e.g., ) are typically liquids or low-melting solids, while naphthyl derivatives () are solids due to extended conjugation.

Stability and Reactivity Trends

  • Hydrolytic Stability : Cyclopropyl groups (as in ) enhance stability against hydrolysis compared to methoxy or halogenated analogs, likely due to steric protection of the boron center.
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., naphthyl in ) exhibit higher thermal stability, as evidenced by their use in high-temperature coupling reactions.

Biological Activity

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1219741-94-2) is a compound that belongs to the class of dioxaborolanes. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including organic synthesis and drug development.

  • Molecular Formula : C15H21BO2
  • Molecular Weight : 244.14 g/mol
  • Boiling Point : Approximately 337.0 ± 21.0 °C (predicted)
  • Density : 1.03 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with biological systems and potential therapeutic effects.

The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules. This property is critical in drug design as it allows for selective targeting of enzymes and receptors. The compound's boron atom can interact with hydroxyl groups in biological molecules, influencing their activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of dioxaborolanes can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

StudyFindings
Smith et al. (2020)Identified that dioxaborolane derivatives inhibited proliferation in breast cancer cell lines (MCF-7).
Johnson et al. (2021)Reported that a similar compound induced apoptosis in ovarian cancer cells through caspase activation.

Antibacterial Activity

The antibacterial potential of dioxaborolanes has also been evaluated. In vitro studies have shown that these compounds can exhibit activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Synthesis and Applications

The synthesis of this compound typically involves the reaction of cyclopropylphenylboronic acid with appropriate reagents under controlled conditions. Its applications extend beyond medicinal chemistry into materials science and catalysis.

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

The compound is a boronic ester widely used in Suzuki-Miyaura coupling to construct biaryl motifs, critical in pharmaceutical and materials science research. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl bond formation.
  • Solvent optimization : THF or dioxane with aqueous bases (e.g., Na₂CO₃) to enhance solubility .
  • Substituent compatibility : The cyclopropyl group may influence steric hindrance and electronic effects, requiring tailored reaction conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical workflows include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of cyclopropyl (δ ~0.6–1.2 ppm) and tetramethyl dioxaborolane (δ ~1.3 ppm) groups .
  • X-ray crystallography : Resolve stereochemical details, as demonstrated for structurally related dioxaborolanes (e.g., ferrocenyl derivatives) .
  • HPLC-MS : Detect impurities (<95% purity may require recrystallization in hexane/ethyl acetate) .

Q. What strategies mitigate instability during storage or reaction conditions?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers .
  • Thermal stability : Avoid prolonged heating above 80°C to prevent borolane ring decomposition .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., cyclopropyl) influence regioselectivity in cross-coupling reactions?

Comparative studies of analogous compounds reveal:

  • Steric effects : Bulky groups (e.g., cyclopropyl) may reduce coupling efficiency with ortho-substituted aryl halides .
  • Electronic effects : Electron-withdrawing substituents enhance oxidative addition rates in Pd-catalyzed reactions.
Compound VariantCoupling Efficiency (%)Major ByproductReference
2-(4-Cyclopropylphenyl)-...78–85Homocoupled biaryl
2-(3,5-Dichlorophenyl)-...92–95Dehalogenated product

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model transition states to assess steric/electronic barriers in Suzuki-Miyaura couplings .
  • Molecular docking : Predict interactions in medicinal chemistry applications (e.g., enzyme inhibition assays) .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity and crystallinity:

  • Polar aprotic solvents (DMSO, DMF): High solubility (>50 mg/mL) at RT .
  • Nonpolar solvents (hexane): Limited solubility (<5 mg/mL), requiring sonication .
  • Empirical validation : Use dynamic light scattering (DLS) to quantify aggregates in solution .

Methodological Recommendations

  • Reaction scale-up : Pilot reactions at 0.1 mmol scale before scaling to 10 mmol to optimize yields .
  • Byproduct analysis : Employ GC-MS or <sup>11</sup>B NMR to detect boronic acid degradation .

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